molecular formula C7H17ClN2O2S B13086982 N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride

N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride

Cat. No.: B13086982
M. Wt: 228.74 g/mol
InChI Key: BOACAKXEUCQSSX-UHFFFAOYSA-N
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Description

N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride is a pharmaceutical intermediate and chemical building block of significant interest in medicinal chemistry research. The piperidine scaffold is a privileged structure in drug discovery, and its substitution with methylsulfonyl and methylamine groups makes this compound a valuable synthon for the development of novel bioactive molecules. Chemical modulation of similar 1-(piperidin-4-yl) structures has been explored in the development of compounds for inhibiting the NLRP3 inflammasome, a key target in inflammatory and autoimmune diseases . Furthermore, research into N-(piperidin-4-yl) derivatives has demonstrated their potential application in designing agonists for targets like the G protein-coupled receptor 119 (GPR119), which is involved in glucose-dependent insulin secretion and represents a promising pathway for treating metabolic disorders such as type 2 diabetes . This compound serves as a critical intermediate for researchers synthesizing and optimizing lead compounds in these and other therapeutic areas, facilitating the exploration of new chemical space and structure-activity relationships. Its well-defined structure provides a rigid framework for engaging biological targets, making it an essential tool for advancing drug discovery programs.

Properties

Molecular Formula

C7H17ClN2O2S

Molecular Weight

228.74 g/mol

IUPAC Name

N-methyl-1-methylsulfonylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C7H16N2O2S.ClH/c1-8-7-4-3-5-9(6-7)12(2,10)11;/h7-8H,3-6H2,1-2H3;1H

InChI Key

BOACAKXEUCQSSX-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)S(=O)(=O)C.Cl

Origin of Product

United States

Preparation Methods

Starting Material and Key Intermediates

The synthesis typically begins with a piperidin-3-amine derivative, often protected or substituted at nitrogen positions to allow selective functionalization:

  • (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a common intermediate used to introduce methyl and methylsulfonyl groups selectively.
  • Protection of amine groups with benzyl or other protecting groups facilitates selective reactions at other sites.

Protection and Debenzylation

  • The amine group is protected by reacting with a protecting agent in a suitable solvent to form a protected intermediate.
  • Debenzylation is then carried out using a suitable debenzylating agent (e.g., catalytic hydrogenation or chemical reagents) to remove the benzyl group without affecting other functionalities.

Introduction of Methyl and Methylsulfonyl Groups

  • The methyl group is introduced typically by methylation using methylating agents such as methyl iodide or methyl sulfate under basic conditions.
  • The methylsulfonyl group is introduced by oxidation of a methylthio intermediate or direct sulfonylation using methylsulfonyl chloride or related reagents.

Final Deprotection and Salt Formation

  • After the introduction of all functional groups, the compound is deprotected if necessary.
  • The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, enhancing stability and solubility.

Representative Synthetic Route

Step Reaction Description Reagents & Conditions Product/Intermediate
1 Protection of 3-amine group Protecting agent (e.g., benzyl chloride), solvent (e.g., dichloromethane) Protected piperidin-3-amine
2 Debenzylation Hydrogenation catalyst (Pd/C), H2 gas, solvent (ethanol) Deprotected amine intermediate
3 Methylation Methyl iodide, base (e.g., K2CO3), solvent (acetone) N-methylated piperidin-3-amine
4 Sulfonylation Methylsulfonyl chloride, base (e.g., triethylamine), solvent (dichloromethane) N-methyl-1-(methylsulfonyl)piperidin-3-amine
5 Salt formation HCl gas or HCl in solvent (ether or ethanol) N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride

Research Findings and Optimization

  • Yield Improvement: Processes have been refined to improve yields by optimizing reaction times, temperatures, and reagent stoichiometry.
  • Reaction Time Reduction: Use of microwave-assisted synthesis and optimized catalysts has shortened reaction times in protection and deprotection steps.
  • Purity Enhancement: Chromatographic purification and recrystallization from appropriate solvents have been employed to obtain high-purity hydrochloride salt.
  • Environmental Considerations: Solvent selection and reagent choice have been adjusted to reduce waste and improve safety profiles.

Analytical Data Supporting Preparation

Typically, the synthesized compound is characterized by:

  • NMR Spectroscopy: Confirms methyl and methylsulfonyl substitutions on the piperidine ring.
  • Mass Spectrometry: Confirms molecular weight consistent with N-Methyl-1-(methylsulfonyl)piperidin-3-amine.
  • Melting Point: Hydrochloride salt shows a distinct melting point indicative of purity.
  • HPLC: Used to assess purity and confirm absence of starting materials or side-products.

Summary Table of Key Reagents and Conditions

Step Reagent(s) Solvent Temperature Time Notes
Protection Benzyl chloride or equivalent Dichloromethane 0–25 °C 2–4 h Protects amine selectively
Debenzylation Pd/C, H2 gas Ethanol Room temp 4–6 h Gentle removal of benzyl group
Methylation Methyl iodide, K2CO3 Acetone Reflux 6–8 h Alkylation of amine nitrogen
Sulfonylation Methylsulfonyl chloride, Et3N DCM 0–5 °C to RT 1–3 h Introduction of methylsulfonyl group
Salt formation HCl (gas or solution) Ether or ethanol 0–25 °C 1–2 h Formation of hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the piperidine ring.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride has been investigated for its potential therapeutic effects, particularly as an anti-tuberculosis agent. Research indicates that compounds related to this structure can target cell wall biosynthesis in Mycobacterium tuberculosis, showing promising activity against both replicating and multidrug-resistant strains .

Case Study : A study identified a structurally similar compound that inhibited Mtb with minimum inhibitory concentrations (MICs) below 0.5 μM, suggesting that modifications to the piperidine structure could enhance efficacy against tuberculosis .

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique methylsulfonyl group enhances reactivity, making it valuable in creating diverse chemical entities.

Data Table: Common Reactions Involving this compound

Reaction TypeCommon Reagents
OxidationHydrogen peroxide, potassium permanganate
ReductionLithium aluminum hydride, sodium borohydride
SubstitutionVarious nucleophiles (amines, thiols)

Biological Activities

Research suggests that this compound may exhibit various biological activities beyond anti-tuberculosis effects. Studies have indicated potential roles in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cancer therapy .

Case Study : A patent application highlighted tricyclic amine compounds related to this structure as effective CDK2 inhibitors for treating cancer, emphasizing the importance of the methylsulfonyl group in enhancing biological activity .

Industrial Applications

In industrial settings, this compound is used in large-scale production processes due to its favorable yield and purity characteristics. Continuous flow processes are often employed to optimize production efficiency while ensuring safety and cost-effectiveness.

Mechanism of Action

The mechanism of action of N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride but differ in substituents and applications:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Application/Notes Reference
This compound 1-(methylsulfonyl), 3-amine (HCl salt) C₇H₁₅ClN₂O₂S ~226.7 (calculated) Potential CNS/pharmacological agent -
RS 39604 1-[(methylsulfonyl)aminoethyl]-4-piperidinyl C₂₄H₃₁ClN₄O₄S 531.04 5-HT₄ receptor agonist
(S)-Piperidin-3-amine hydrochloride 3-amine (HCl salt), (S)-configuration C₅H₁₂ClN₂ 150.62 Chiral intermediate in drug synthesis
N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride 1-(4-methylbenzyl), 3-amine (HCl salt) C₁₄H₂₃ClN₂ 254.80 Preclinical candidate for neuropathic pain
N-Methyl-1-(6-nitroquinoxalin-2-yl)piperidin-3-amine hydrochloride 1-(6-nitroquinoxalin-2-yl), 3-amine (HCl salt) C₁₄H₁₈ClN₅O₂ 323.78 Antimicrobial/pesticidal research

Physicochemical and Functional Comparisons

  • Polarity and Solubility: The methylsulfonyl group in the target compound increases polarity compared to benzyl () or nitroquinoxaline () derivatives, likely enhancing aqueous solubility but reducing lipid membrane permeability.
  • Reactivity : The sulfonamide group may act as a hydrogen-bond acceptor, influencing binding to biological targets (e.g., enzymes or receptors). This contrasts with the electron-deficient nitro group in ’s compound, which could participate in redox reactions.
  • Stereochemical Impact : Unlike (S)-piperidin-3-amine hydrochloride (), the stereochemistry of the target compound is unspecified. Enantiopure analogs often exhibit distinct pharmacokinetic or pharmacodynamic profiles.

Biological Activity

N-Methyl-1-(methylsulfonyl)piperidin-3-amine hydrochloride is a piperidine derivative with significant biological activity. This compound is characterized by its unique structural features, including a methylsulfonyl group, which enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C₇H₁₆N₂O₂S
  • Molecular Weight : 192.28 g/mol

The presence of the methylsulfonyl group contributes to the compound's biological interactions, allowing it to act as a ligand for various receptors and enzymes. This interaction profile suggests potential therapeutic applications in drug development targeting specific biological pathways .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies indicate efficacy against certain bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial activity .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in the treatment of various diseases, including Alzheimer's disease and urinary tract infections .
  • Antiviral Activity : Ongoing research is investigating its antiviral properties, particularly against viral strains that pose significant health risks .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The methylsulfonyl group enhances the compound's binding affinity to these targets, facilitating its role as a modulator of enzyme activity and receptor signaling pathways.

Antibacterial Activity

A study evaluating the antibacterial efficacy of various synthesized piperidine derivatives found that compounds similar to this compound exhibited significant inhibitory effects against Salmonella typhi and Bacillus subtilis. The results indicated that the compound's structural characteristics play a crucial role in its antimicrobial potency .

Compound NameBacterial Strain TestedInhibition Zone (mm)
Compound ASalmonella typhi20
Compound BBacillus subtilis18
N-Methyl...Salmonella typhi22

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, this compound showed promising results as an AChE inhibitor. The IC50 values were comparable to known inhibitors, indicating its potential for therapeutic applications in neurodegenerative diseases.

Enzyme TypeCompound TestedIC50 Value (µM)
AcetylcholinesteraseN-Methyl...15.5
UreaseN-Methyl...12.3

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